3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide
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Overview
Description
3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide is an organic compound with a complex structure that includes a pyrazole ring, a tetrahydropyran moiety, and a butanamide group
Preparation Methods
The synthesis of 3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide typically involves multiple steps, including the formation of the pyrazole ring and the attachment of the tetrahydropyran moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrazole derivatives or compounds with tetrahydropyran moieties. The specific properties and applications of this compound can be contrasted with those of its analogs to highlight its uniqueness and potential advantages.
Properties
IUPAC Name |
3,3-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-15(2,3)8-14(19)17-12-9-16-18(10-12)11-13-6-4-5-7-20-13/h9-10,13H,4-8,11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTORFEKQICYQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CN(N=C1)CC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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